2,5-Bis(chloromercuri)furan

Description

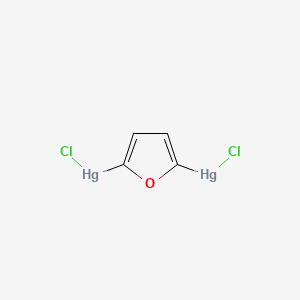

2,5-Bis(chloromercuri)furan is an organomercury compound characterized by a furan ring substituted with two chloromercuri (–HgCl) groups at the 2 and 5 positions. Organomercury compounds are historically significant in synthetic chemistry but are now less commonly used due to mercury’s high toxicity and environmental persistence .

Properties

CAS No. |

6270-99-1 |

|---|---|

Molecular Formula |

C4H2Cl2Hg2O |

Molecular Weight |

538.14 g/mol |

IUPAC Name |

chloro-[5-(chloromercurio)furan-2-yl]mercury |

InChI |

InChI=1S/C4H2O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-2H;2*1H;;/q;;;2*+1/p-2 |

InChI Key |

BVMMYNWZWDKHIS-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(OC(=C1)[Hg]Cl)[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(chloromercuri)furan typically involves the reaction of furan with mercuric chloride in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product. The general reaction can be represented as follows:

C4H4O+2HgCl2→C4H2Cl2Hg2O+2HCl

Industrial Production Methods

While specific industrial production methods for 2,5-Bis(chloromercuri)furan are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(chloromercuri)furan undergoes various chemical reactions, including:

Substitution Reactions: The chloromercuri groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where the mercury atoms can be oxidized or reduced.

Coupling Reactions: It can be used in coupling reactions to form more complex organomercury compounds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as thiols, amines, and phosphines can react with 2,5-Bis(chloromercuri)furan under mild conditions.

Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the mercury atoms.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the mercury atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organomercury derivatives, while oxidation and reduction reactions can produce different oxidation states of mercury.

Scientific Research Applications

2,5-Bis(chloromercuri)furan has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.

Biology: The compound can be used in biochemical studies to investigate the interactions of mercury with biological molecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

Industry: It has applications in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of 2,5-Bis(chloromercuri)furan involves the interaction of the chloromercuri groups with various molecular targets. The mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, proteins, and other biomolecules, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of 2,5-disubstituted furans heavily depend on the nature of their substituents. Below is a comparison with two structurally related compounds:

Table 1: Key Properties of 2,5-Disubstituted Furan Derivatives

Reactivity and Catalytic Behavior

2,5-Bis(hydroxymethyl)furan :

Produced via hydrogenation of 5-hydroxymethylfurfural (HMF) using Ru/MnCo₂O₄ catalysts. It serves as a precursor for renewable polymers and fuels. Its hydroxyl groups enable further functionalization, such as oxidation to furan dicarboxylic acid .- 2,5-Bis(tri-n-butylstannyl)furan: Organotin derivatives are utilized in Stille coupling reactions to construct conjugated systems for organic electronics. The tin groups act as transmetallation agents, though they are less toxic than mercury analogs .

- 2,5-Bis(chloromercuri)furan: Mercury’s strong electrophilicity likely facilitates reactions with nucleophiles (e.g., thiols or halides).

Toxicity and Environmental Impact

- Mercury Compounds : 2,5-Bis(chloromercuri)furan poses significant health risks, including neurotoxicity and bioaccumulation. Regulatory restrictions (e.g., the Minamata Convention) have phased out many mercury-based reagents .

- Tin Compounds: While organotin compounds (e.g., 2,5-Bis(tri-n-butylstannyl)furan) are less toxic than mercury analogs, they still require careful handling due to ecological persistence .

- Hydroxymethyl Derivatives : 2,5-Bis(hydroxymethyl)furan is biodegradable and aligns with green chemistry principles, making it preferable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.